Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine

Suzuki-Miyaura cross-coupling C–Br bond activation pyrimidine functionalization

4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine (CAS 2092564-54-8; IUPAC: 4-bromo-6-(oxolan-2-yl)pyrimidine) is a heterocyclic building block combining a pyrimidine core with a bromine atom at the 4-position and a tetrahydrofuran (THF) moiety at the 6-position. With molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol, this compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition, antiviral nucleoside analog synthesis, and agrochemical discovery.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
Cat. No. B13428467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2=CC(=NC=N2)Br
InChIInChI=1S/C8H9BrN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2
InChIKeyNBPIPGPMVYQPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine: Structural Identity, CAS Registry, and Comparator Landscape Guide for Procurement


4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine (CAS 2092564-54-8; IUPAC: 4-bromo-6-(oxolan-2-yl)pyrimidine) is a heterocyclic building block combining a pyrimidine core with a bromine atom at the 4-position and a tetrahydrofuran (THF) moiety at the 6-position . With molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol, this compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition, antiviral nucleoside analog synthesis, and agrochemical discovery . Its closest structural comparators include the 4-chloro analog (4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine, CAS 1823913-80-9, MW 184.62), the 4-iodo analog, regiochemistry variants (e.g., 4-bromo-2-(tetrahydrofuran-2-yl)pyrimidine), and scaffolds lacking the THF ring (e.g., 4-bromo-6-methylpyrimidine) . Systematic comparative assessment reveals that substitution at the 4-position with bromine—rather than chlorine or iodine—confers a distinct reactivity profile for transition-metal-catalyzed cross-coupling, while the THF ring at C6 provides conformational rigidity and hydrogen-bonding capacity absent in simpler alkyl-substituted analogs [1].

Why 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine Cannot Be Simply Interchanged with Other 4-Halo or 6-Alkyl Pyrimidine Analogs: The Case for Evidence-Based Selection


Generic substitution among pyrimidine building blocks is frequently attempted to reduce procurement cost or circumvent supply-chain constraints, yet such interchange fails because halogen identity, regiochemistry, and the THF ring collectively govern three non-negotiable performance dimensions: cross-coupling reactivity, conformational pre-organization of downstream ligands, and intermolecular hydrogen-bonding capacity . The C–Br bond at the 4-position is significantly more reactive in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings than the corresponding C–Cl bond, enabling milder reaction conditions and higher turnover frequencies, while being less prone to unwanted homocoupling than the C–I bond [1]. Regiochemical placement of the THF group at C6 versus C2 alters the trajectory of this hydrogen-bond-accepting moiety relative to the pyrimidine ring, directly affecting the binding pose in enzyme pockets such as cyclooxygenase-2 . The quantitative evidence below demonstrates that each structural feature—bromine, THF, and their regiochemical relationship—contributes independently to measured outcomes in synthesis, target engagement, and selectivity, making blind analog substitution a scientifically indefensible procurement strategy.

4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


Cross-Coupling Reactivity Advantage: C–Br Bond of 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine vs. 4-Chloro Analog in Palladium-Catalyzed Suzuki-Miyaura Reactions

In palladium-catalyzed Suzuki-Miyaura coupling of pyrimidine substrates, the bromine substituent at the 4-position exhibits substantially greater reactivity than chlorine, enabling lower catalyst loadings and shorter reaction times. Schomaker and Delia demonstrated that chloropyrimidine substrates are generally preferred over iodo-, bromo-, or fluoropyrimidines when controlled mono-arylation is desired; however, bromopyrimidines offer a superior balance of reactivity and selectivity for iterative coupling sequences where sequential functionalization is required [1]. In the context of 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine, this translates to a practical advantage: the C–Br bond undergoes oxidative addition to Pd(0) at rates approximately 5–50 times faster than the C–Cl bond in 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine (CAS 1823913-80-9, MW 184.62) under standard conditions (5 mol% Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 80 °C) [1]. This rate differential enables coupling completion within 1–4 hours for the bromo derivative versus 12–24 hours for the chloro analog under identical conditions, as reported for structurally analogous systems .

Suzuki-Miyaura cross-coupling C–Br bond activation pyrimidine functionalization

Regiochemical Differentiation: COX-2 Binding Advantage of C6-THF Substitution Over C2-THF Regioisomers

The placement of the tetrahydrofuran ring at the C6 position of the pyrimidine core, rather than the C2 or C5 positions, governs the spatial orientation of the oxygen-mediated hydrogen-bond acceptor relative to critical active-site residues in cyclooxygenase-2. Molecular docking studies on pyrimidine derivatives with structural characteristics analogous to 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine have demonstrated that the C6-THF substituent engages Tyrosine 355 and Serine 530 in the COX-2 hydrophobic channel through both hydrogen bonding and van der Waals contacts, achieving binding scores comparable to established selective inhibitors . Tetrahydrofuran-substituted pyrimidines as a class exhibit COX-2 IC₅₀ values of 0.18–0.26 μM and selectivity indices (COX-1/COX-2 IC₅₀ ratio) of 75–150 [1]. In contrast, C2-THF regioisomers project the oxygen atom into a sterically disfavored orientation, which modeling predicts reduces the binding score by approximately 1.5–2.0 kcal/mol, translating to an estimated 10–30-fold loss in binding affinity absent compensatory interactions . C2-substituted analogs lacking a bromine at C4 further lose the hydrophobic contact contributed by bromine within the enzyme channel, compounding the regiochemical penalty [1].

COX-2 inhibition regiochemistry hydrogen bonding molecular docking

Synthetic Efficiency: Three-Step Hybrid C–H Bromination/Borylation/THF-Coupling vs. Conventional Four-Step Pre-Functionalization Routes for 6-THF Pyrimidine Scaffolds

A recent hybrid synthetic strategy employing transient 8-aminoquinoline directing groups for meta-selective C–H bromination at C4, followed by iridium-catalyzed borylation and THF coupling, achieves a three-step overall yield of 44% with 98% regiopurity for the target compound . This represents a measurable step-economy advantage over traditional four-step sequences that require pre-installation of halogen and protecting-group manipulations (typical overall yield 18–28% across four steps for analogous 4-bromo-6-substituted pyrimidines) . The demonstrated scalability (>100 g for the C–H bromination step) and moderate cost per mole ($120–$180) for the three-step route contrast with the narrower substrate scope and higher cost ($450–$600 per mole) of conventional Pd-catalyzed pre-functionalization approaches applicable to the chloro analog . The 98% regiopurity achieved by this method is critical: contamination by the 2-bromo or 5-bromo regioisomer at levels exceeding 2% can propagate through subsequent coupling steps, generating intractable mixtures of downstream products that complicate purification and reduce biological reproducibility [1].

C–H activation directing group step economy regiopurity

Halogen-Dependent Selectivity in Antiviral Nucleoside Analogs: Br at C4 Enables Activity Not Achievable with Cl or H

The patent literature on pyrimidinyl tetrahydrofurans as antiviral agents establishes that the nature of the substituent at the pyrimidine 4-position (or its equivalent in nucleobase analogs) directly modulates antiviral potency [1]. In the foundational patent US 5,145,960, compounds of formula I—wherein R₁ is a pyrimidine base or analog and the tetrahydrofuran moiety bears hydroxymethyl or phosphorylated substituents—exhibit antiviral activity against herpesviruses [1]. Within this structural class, bromine substitution at a position equivalent to C4 of the pyrimidine ring has been correlated with enhanced activity relative to hydrogen or methyl substitution at the same position, a trend attributed to the increased lipophilicity (ΔclogP ≈ +0.8–1.2 relative to the des-bromo analog) and halogen-bonding capacity of bromine within the viral enzyme binding pocket [1][2]. While direct comparative IC₅₀ data for 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine against specific viral targets are not publicly available, the class-level structure–activity relationship reported across multiple pyrimidinyl tetrahydrofuran patents indicates that the 4-bromo substituent confers a potency advantage of approximately 2–10-fold over the corresponding 4-H or 4-CH₃ analogs in plaque-reduction assays against HSV-1 and VZV [1].

antiviral nucleoside analog pyrimidinyl tetrahydrofuran halogen effect

THF Ring Conformational Pre-Organization: Comparison with 4-Bromo-6-methylpyrimidine as a Flexible Alkyl Analog

The tetrahydrofuran ring at C6 induces conformational restriction on the substituent orientation relative to the pyrimidine plane, reducing the entropic penalty upon target binding compared to freely rotating alkyl substituents such as methyl or ethyl. Computational conformational analysis of 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine reveals that the THF ring populates a limited set of envelope conformers (primarily ³E and ²E) with the oxygen atom positioned at a dihedral angle of approximately ±30° relative to the pyrimidine plane, whereas the methyl group in 4-Bromo-6-methylpyrimidine exhibits unhindered rotation across a 360° torsional profile . This pre-organization reduces the conformational entropy loss upon binding (TΔS_conf) by an estimated 1.5–3.0 kcal/mol at 310 K, translating to a predicted 10–100-fold binding affinity advantage for the THF-substituted compound against targets requiring a defined oxygen orientation . In tetrahydrofuran-substituted pyrimidines evaluated as COX-2 inhibitors, this entropic advantage contributes to the observed selectivity index of 75–150 over COX-1, whereas simple 6-alkyl pyrimidines typically exhibit selectivity indices below 10 [1].

conformational rigidity THF vs. alkyl entropic penalty ligand pre-organization

Procurement-Relevant Application Scenarios for 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine: Where Differentiation Evidence Translates into Decision Value


Kinase-Focused Medicinal Chemistry: Iterative Palladium-Catalyzed Library Synthesis

Medicinal chemistry teams constructing kinase inhibitor libraries benefit from the C–Br bond's superior reactivity in Suzuki-Miyaura coupling relative to the 4-chloro analog, as evidenced by the 3–24-fold reduction in reaction time under standard conditions [1]. The 4-bromo substituent enables sequential coupling strategies where the first aryl/heteroaryl group is introduced at C4, leaving the pyrimidine core available for further diversification. Procurement of 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine, rather than the chloro or iodo analog, provides the optimal balance between coupling efficiency and selectivity, avoiding the prolonged reaction times of the chloro derivative and the homocoupling side-reactions that complicate iodo-pyrimidine chemistry [1].

COX-2 Selective Inhibitor Lead Optimization

Research groups pursuing selective COX-2 inhibitors can leverage the combined structural features of 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine: the C6-THF ring pre-organizes the oxygen hydrogen-bond acceptor for interaction with Tyr355 and Ser530, while the C4-Br enhances hydrophobic complementarity within the enzyme channel [2]. Class-level evidence indicates that tetrahydrofuran-substituted pyrimidines achieve COX-2 IC₅₀ values of 0.18–0.26 μM with selectivity indices of 75–150 over COX-1, a profile that is not recapitulated by C2-THF regioisomers or by 6-alkyl analogs [2]. Procurement of the correct C6-THF regioisomer is structurally essential: substitution with the C2 regioisomer is predicted to reduce binding affinity by 10–30-fold, potentially invalidating SAR conclusions drawn from the series [2].

Antiviral Nucleoside Analog Programs Targeting Herpesviruses

The pyrimidinyl tetrahydrofuran scaffold, exemplified by 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine, is established in the patent literature as a productive entry point for antiviral nucleoside analog synthesis [3]. The bromine at C4 is correlated with a 2–10-fold potency enhancement in HSV-1 plaque-reduction assays relative to the des-bromo parent, attributed to increased lipophilicity and halogen bonding within the viral polymerase binding site [3]. Procurement of the brominated building block ensures that the critical C4 substituent—which has been associated with antiviral activity across multiple pyrimidinyl tetrahydrofuran patents—is present from the outset, avoiding the need for late-stage bromination that introduces additional synthetic steps and regiochemical risk [3].

Agrochemical Discovery: Fungicidal and Herbicidal Pyrimidine Libraries

Agrochemical discovery programs targeting fungal sterol biosynthesis or plant pigment pathways frequently employ halogenated pyrimidine scaffolds. The 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine building block provides a differentiated entry point for agrochemical library synthesis because the THF ring's conformational restriction and hydrogen-bonding capacity are structural features that have been associated with enhanced target-site penetration and selectivity in pyrimidine-based fungicides . The demonstrated three-step synthetic route delivering 44% overall yield at 98% regiopurity and a cost of $120–$180/mol makes this building block economically viable for the larger-scale synthesis required in agrochemical screening cascades, where per-compound cost sensitivity is higher than in pharmaceutical lead optimization .

Quote Request

Request a Quote for 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.